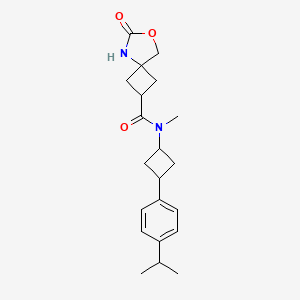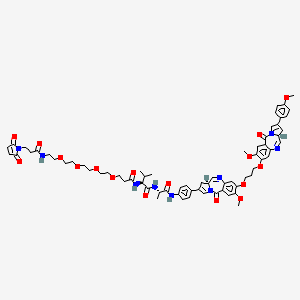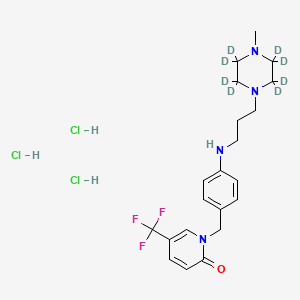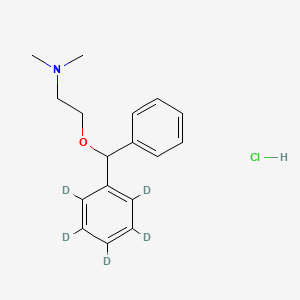
Diphenhydramine-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenhydramine-d5 (hydrochloride) is a deuterium-labeled version of Diphenhydramine hydrochloride. Diphenhydramine hydrochloride is a first-generation histamine H1-receptor antagonist with anticholinergic properties. It is commonly used as an antihistamine to treat allergies, insomnia, and symptoms of the common cold. The deuterium labeling in Diphenhydramine-d5 (hydrochloride) makes it useful in pharmacokinetic studies and drug metabolism research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d5 (hydrochloride) involves the deuteration of Diphenhydramine hydrochloride. The process typically starts with the preparation of Diphenhydramine, which is synthesized by reacting chlorodiphenylmethane with N,N-dimethylaminoethanol. The deuterium labeling is achieved by substituting hydrogen atoms with deuterium atoms in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of Diphenhydramine-d5 (hydrochloride) follows similar steps but on a larger scale. The process involves continuous flow synthesis and purification, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反応の分析
Types of Reactions
Diphenhydramine-d5 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce diphenylmethanol derivatives, while reduction may yield deuterated amines .
科学的研究の応用
Diphenhydramine-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving histamine receptors and anticholinergic effects.
Industrial Applications: Used in the development of new antihistamines and related compounds
作用機序
Diphenhydramine-d5 (hydrochloride) exerts its effects by antagonizing the H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, Diphenhydramine-d5 (hydrochloride) prevents the actions of histamine, leading to reduced allergic symptoms and sedation .
類似化合物との比較
Similar Compounds
Diphenhydramine hydrochloride: The non-deuterated version with similar antihistamine and anticholinergic properties.
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to Diphenhydramine
Uniqueness
The primary uniqueness of Diphenhydramine-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in pharmacokinetic and drug metabolism studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
特性
CAS番号 |
1219795-16-0 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
296.8 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,5D,6D,9D,10D; |
InChIキー |
PCHPORCSPXIHLZ-BSBWQDPUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCN(C)C)[2H])[2H].Cl |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


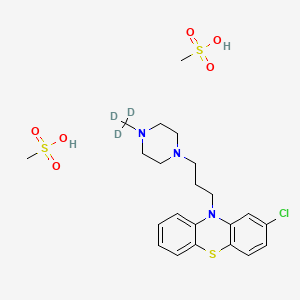
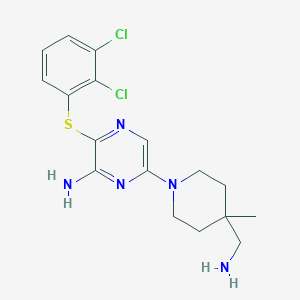




![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)



